molecular formula C20H10I2O5 B12781739 2',7'-Diiodofluorescein CAS No. 83498-89-9

2',7'-Diiodofluorescein

Cat. No.: B12781739
CAS No.: 83498-89-9
M. Wt: 584.1 g/mol
InChI Key: YUOSDRMYPOJFCP-UHFFFAOYSA-N
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Description

2’,7’-Diiodofluorescein is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by the substitution of iodine atoms at the 2’ and 7’ positions of the fluorescein molecule. It is widely used in various scientific fields due to its unique photophysical properties, including its ability to emit fluorescence when exposed to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Diiodofluorescein typically involves the iodination of fluorescein. The process begins with the reaction of fluorescein with iodine and an oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the 2’ and 7’ positions .

Industrial Production Methods: Industrial production of 2’,7’-Diiodofluorescein follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2’,7’-Diiodofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized fluorescein derivatives .

Mechanism of Action

The mechanism of action of 2’,7’-Diiodofluorescein involves its ability to absorb light and emit fluorescence. The iodine atoms enhance the compound’s photophysical properties, making it highly fluorescent. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its subsequent emission of fluorescence .

Comparison with Similar Compounds

Uniqueness: 2’,7’-Diiodofluorescein is unique due to its specific iodine substitutions, which enhance its fluorescence intensity and stability compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and precision .

Properties

CAS No.

83498-89-9

Molecular Formula

C20H10I2O5

Molecular Weight

584.1 g/mol

IUPAC Name

3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H

InChI Key

YUOSDRMYPOJFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I

Origin of Product

United States

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